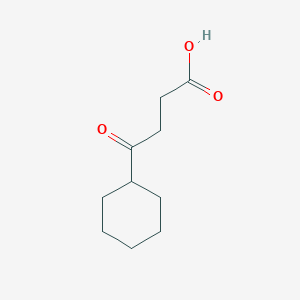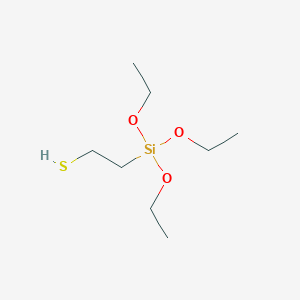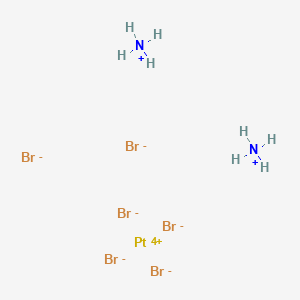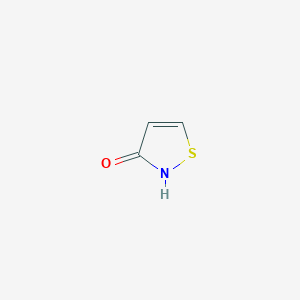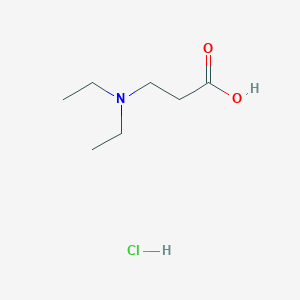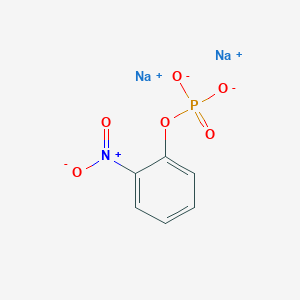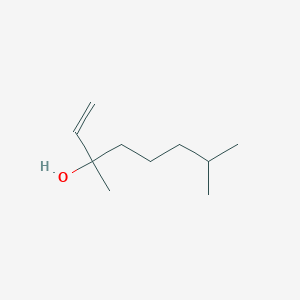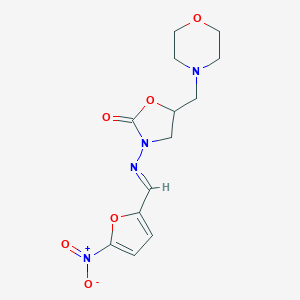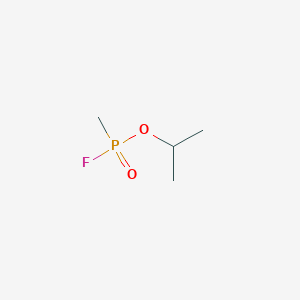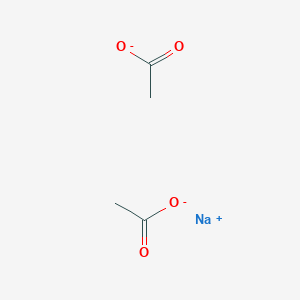
sodium;acetic acid;acetate
Overview
Description
Hydroxyacetone, also known as acetol, is an organic compound with the chemical formula CH₃C(O)CH₂OH. It is the simplest hydroxy ketone, consisting of a primary alcohol substituent on acetone. This colorless, distillable liquid is known for its sweet odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Sodium diacetate primarily targets microbial organisms, particularly those responsible for spoilage in food products . It is effective against a wide range of bacteria, including lactic acid bacteria (LAB), which are the primary spoilers in many food products .
Mode of Action
The antimicrobial action of sodium diacetate is attributed to its ability to penetrate microbial cell walls in its undissociated form . Once inside the cell, it dissociates, releasing acetic acid and lowering the internal pH . This acidification disrupts normal cellular processes, leading to the inhibition of microbial growth .
Biochemical Pathways
Sodium diacetate affects the biochemical pathways related to energy production and pH regulation in microbial cells . The acidification of the internal cellular environment disrupts the proton gradient across the cell membrane, impairing ATP synthesis and forcing the cell to expend energy to pump out excess protons . This energy expenditure can lead to cell death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for sodium diacetate are not readily available, it’s important to note that as a food additive, it is generally recognized as safe (GRAS) by the FDA. Sodium diacetate is a salt of acetic acid and is likely to follow similar metabolic pathways. It is highly soluble in water, which suggests good bioavailability .
Result of Action
The primary result of sodium diacetate’s action is the inhibition of microbial growth, leading to increased shelf life and safety of food products . For instance, in meat products, sodium diacetate has been shown to reduce total plate count (TPC) and improve various quality attributes during storage .
Action Environment
The efficacy of sodium diacetate can be influenced by environmental factors such as pH, temperature, and the presence of other ions . Its antimicrobial action is most effective in acidic environments, which favor the undissociated form of the compound . Additionally, its effectiveness can vary with the specific microorganisms present, as different species have different sensitivities to the compound .
Biochemical Analysis
Biochemical Properties
Sodium Diacetate plays a role in biochemical reactions, particularly in food preservation and flavoring. It has antimicrobial properties, which are attributed to its ability to lower the pH of the environment, inhibiting the growth of molds and bacteria . In the context of alfalfa silage, Sodium Diacetate has been shown to interact with various bacteria, influencing the fermentation process and aerobic stability .
Cellular Effects
Sodium Diacetate can influence cell function by altering the pH environment. For instance, in meat products, Sodium Diacetate can lower the pH on the surface, inhibiting the growth of molds and bacteria, including some major foodborne pathogens . It also has an impact on gene expression, as it can influence the microbial diversity in food products .
Molecular Mechanism
The mechanism of action of Sodium Diacetate is primarily through its acidity. As a salt of acetic acid, it dissociates in solution to form acetate, sodium, and hydrogen ions . This increases the concentration of hydrogen ions, thereby lowering the pH and creating an environment that is unfavorable for the growth of certain microorganisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Diacetate can change over time. For example, in a study on alfalfa silage, Sodium Diacetate was found to improve the aerobic stability of the silage over a period of 45 days of ensiling followed by 7 days of aerobic exposure .
Transport and Distribution
Sodium Diacetate, being a salt, is freely soluble in water Once in solution, it dissociates into sodium, acetate, and hydrogen ions, which can then be transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyacetone can be synthesized through several methods:
Dehydration of Glycerol: This is a common industrial method where glycerol is dehydrated to produce hydroxyacetone.
Substitution Reaction on Bromoacetone: In laboratory settings, hydroxyacetone can be synthesized by a substitution reaction on bromoacetone.
Gas Phase Dehydrogenation of 1,2-Propanediol: Using alkali-earth oxides as catalysts, 1,2-propanediol undergoes gas phase dehydrogenation to produce hydroxyacetone.
Industrial Production Methods: The industrial production of hydroxyacetone primarily involves the dehydration of glycerol, which is a byproduct of biodiesel production. This method is favored due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Hydroxyacetone undergoes various chemical reactions, including:
Oxidation: Hydroxyacetone can be oxidized to form compounds such as acetic acid and formic acid.
Reduction: It can be reduced to produce 1,2-propanediol.
Aldol Condensation: Under alkaline conditions, hydroxyacetone undergoes rapid aldol condensation.
Polymerization: It can form a hemiacetal cyclic dimer through rapid polymerization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkaline Conditions: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation Products: Acetic acid, formic acid.
Reduction Products: 1,2-propanediol.
Aldol Condensation Products: Various aldol products depending on the reaction conditions.
Scientific Research Applications
Hydroxyacetone has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Mannich and aldol reactions.
Biology: Hydroxyacetone is used to study enzyme mechanisms and metabolic pathways.
Medicine: It is involved in the synthesis of imidazoles, which are potent antihypertensive agents.
Industry: Hydroxyacetone is used in the production of polyols, acrolein, dyes, and skin tanning agents.
Comparison with Similar Compounds
Hydroxyacetone is unique due to its simple hydroxy ketone structure. Similar compounds include:
Acetone: Lacks the hydroxy group present in hydroxyacetone.
1,2-Propanediol: A reduction product of hydroxyacetone.
Glycolaldehyde: A C₂-hydroxycarbonyl compound that can form hydroxyacetone through certain reactions.
Hydroxyacetone stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.
Properties
IUPAC Name |
disodium;diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2Na/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGYRRGJRBEUFK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline] | |
| Record name | SODIUM DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1010 | |
| Record name | SODIUM DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, CRYSTALLINE SOLID | |
CAS No. |
126-96-5 | |
| Record name | SODIUM DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)
